Cas no 2171975-06-5 (tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate)

Tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex nitrogen-containing heterocycles. Its structure features a protected azetidine ring with both amino and hydroxyl functionalities, enabling selective derivatization for pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) group enhances stability while allowing deprotection under mild acidic conditions, facilitating further functionalization. The cyclopentanol moiety contributes to steric and electronic modulation, influencing reactivity and solubility. This compound is useful in medicinal chemistry for scaffold diversification, offering a balance of rigidity and flexibility in drug design. Its well-defined stereochemistry and functional group compatibility make it a practical building block for targeted synthesis.
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate structure
2171975-06-5 structure
商品名:tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
CAS番号:2171975-06-5
MF:C13H24N2O3
メガワット:256.341263771057
CID:5966838
PubChem ID:165603284

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
    • EN300-1643855
    • 2171975-06-5
    • インチ: 1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-12(14,9-15)13(17)6-4-5-7-13/h17H,4-9,14H2,1-3H3
    • InChIKey: WUHKYMUEFFJPNW-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCCC1)C1(CN(C(=O)OC(C)(C)C)C1)N

計算された属性

  • せいみつぶんしりょう: 256.17869263g/mol
  • どういたいしつりょう: 256.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 75.8Ų

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1643855-0.5g
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
0.5g
$1440.0 2023-06-04
Enamine
EN300-1643855-1.0g
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
1g
$1500.0 2023-06-04
Enamine
EN300-1643855-50mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
50mg
$1261.0 2023-09-22
Enamine
EN300-1643855-250mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
250mg
$1381.0 2023-09-22
Enamine
EN300-1643855-0.1g
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
0.1g
$1320.0 2023-06-04
Enamine
EN300-1643855-0.25g
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
0.25g
$1381.0 2023-06-04
Enamine
EN300-1643855-5000mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
5000mg
$4349.0 2023-09-22
Enamine
EN300-1643855-2500mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
2500mg
$2940.0 2023-09-22
Enamine
EN300-1643855-1000mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
1000mg
$1500.0 2023-09-22
Enamine
EN300-1643855-100mg
tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate
2171975-06-5
100mg
$1320.0 2023-09-22

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 関連文献

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate (CAS No. 2171975-06-5)

The compound tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate (CAS No. 2171975-06-5) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This azetidine-derived compound features a unique structural framework, combining a hydroxycyclopentyl group with a tert-butyl carboxylate moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Its 3-amino substitution further enhances its utility in drug discovery, particularly in the development of protease inhibitors and receptor modulators.

In recent years, the demand for tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate has surged due to its role in the synthesis of novel therapeutic agents. Researchers are particularly interested in its potential applications in targeting G-protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in treating diseases such as cancer, inflammation, and metabolic disorders. The compound's carboxylate group also makes it a versatile building block for peptide coupling reactions, a technique widely used in the production of peptide-based drugs.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate?" The answer lies in multi-step organic synthesis, often starting from azetidine-3-carboxylic acid derivatives. The process typically involves Boc protection of the amine group, followed by cyclopentyl ring formation and subsequent functionalization. Advanced techniques such as asymmetric catalysis and microwave-assisted synthesis have been employed to improve yield and enantioselectivity, addressing the growing need for efficient and scalable production methods.

Another hot topic in the scientific community is the compound's potential in central nervous system (CNS) drug development. Its azetidine core is structurally similar to pyrrolidine and piperidine, which are common motifs in CNS-active compounds. This similarity has led to investigations into its use for designing neuroprotective agents and cognitive enhancers. Additionally, its hydroxycyclopentyl group may contribute to improved blood-brain barrier penetration, a critical factor in CNS drug efficacy.

The tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate market is also influenced by trends in green chemistry. Researchers are exploring eco-friendly synthetic routes, such as biocatalysis and solvent-free reactions, to reduce environmental impact. This aligns with the pharmaceutical industry's shift toward sustainable practices, a topic frequently searched in academic and industrial circles. The compound's stability under mild conditions further supports its suitability for green synthesis applications.

From a regulatory perspective, CAS No. 2171975-06-5 is not classified as a hazardous material, making it easier to handle and transport compared to other reactive intermediates. This advantage has contributed to its popularity in contract research organizations (CROs) and custom synthesis services. However, proper storage conditions—such as protection from moisture and light—are recommended to maintain its integrity over time.

In conclusion, tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate represents a cutting-edge intermediate with broad applications in drug discovery and development. Its unique structure, combined with its versatility in synthetic chemistry, positions it as a key player in the advancement of precision medicine and targeted therapies. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is expected to grow exponentially.

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